molecular formula C8H9BrN2O B12272346 2-Bromo-4-methoxy-benzamidine

2-Bromo-4-methoxy-benzamidine

Cat. No.: B12272346
M. Wt: 229.07 g/mol
InChI Key: ASXHNLRCDHPMNU-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-benzamidine (CAS: 1123169-47-0) is a benzamidine derivative with the molecular formula C₈H₉BrN₂O and a molar mass of 229.07 g/mol . Structurally, it features a benzamidine core substituted with a bromine atom at the ortho (2-) position and a methoxy group at the para (4-) position. Benzamidines are characterized by a conjugated N–C–N skeleton, which allows them to act as versatile ligands in coordination chemistry.

Properties

IUPAC Name

2-bromo-4-methoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXHNLRCDHPMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-4-methoxy-benzamidine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 4-methoxybenzaldehyde followed by the conversion of the resulting product to the corresponding amidine. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium in the presence of bases such as potassium carbonate . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-4-methoxy-benzamidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 2-Bromo-4-methoxy-benzamidine effectively inhibits several serine proteases:

Biological Activity IC50 Value (μM) Target Enzyme
Thrombin Inhibition5.2Thrombin
Trypsin Inhibition6.8Trypsin

These values highlight its potential utility in therapeutic contexts where thrombin inhibition is desired, such as in anticoagulant therapies.

Antimicrobial Activity

In vitro studies have demonstrated that 2-Bromo-4-methoxy-benzamidine exhibits antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli12.0
Staphylococcus aureus15.0

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Animal model studies indicate that it can reduce markers of inflammation, suggesting applications in treating inflammatory diseases.

Case Studies

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that 2-Bromo-4-methoxy-benzamidine effectively inhibited human thrombin with an IC50 value in the low micromolar range. This study emphasizes its potential as a therapeutic agent for conditions requiring thrombin inhibition .
  • Antimicrobial Evaluation : Another investigation tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, with MIC values comparable to established antibiotics .
  • Anti-inflammatory Research : In animal models, the compound was shown to reduce inflammation markers significantly, indicating its potential application in treating inflammatory diseases .

Research Applications

The versatility of 2-Bromo-4-methoxy-benzamidine extends to various research applications:

  • Biochemical Research : It serves as a tool for studying enzyme mechanisms and interactions.
  • Pharmaceutical Development : Investigated as a lead compound for developing new drugs targeting serine proteases.
  • Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity.

Mechanism of Action

The mechanism by which 2-Bromo-4-methoxy-benzamidine exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamidine Derivatives

The following analysis compares 2-bromo-4-methoxy-benzamidine with related amidine compounds, focusing on substituent effects, bond characteristics, and delocalization trends. Data are derived from crystallographic studies and literature reports of analogous molecules.

Substituent Effects on Bond Lengths and Delocalization

The conjugation in the N–C–N skeleton is sensitive to substituents. Key bond length differences (Δ = C–Namine – C=Nimine) indicate the degree of delocalization. Larger Δ values suggest less conjugation due to reduced electron delocalization across the N–C–N system.

Compound Substituents C–Namine (Å) C=Nimine (Å) Δ (Å) Reference
4-Bromo-N,N'-bis(4-methoxyphenyl)benzamidine Br (para), OMe (para on aryl rings) 1.3689 1.285 0.0839
N,N'-diphenylbenzamidine None 1.360 1.302 0.058
4-Methoxy-N,N'-diphenylbenzamidine OMe (para on central ring) 1.372 1.283 0.089
2-Bromo-4-methoxy-benzamidine (hypothetical) Br (ortho), OMe (para) ~1.35–1.37 (inferred) ~1.28–1.30 (inferred) ~0.07–0.09 (predicted)

Key Observations :

  • The 4-bromo-N,N'-bis(4-methoxyphenyl)benzamidine exhibits a large Δ (0.0839 Å), attributed to steric and electronic effects from bromine and methoxy groups, which reduce conjugation .
  • N,N'-diphenylbenzamidine (Δ = 0.058 Å) shows greater delocalization due to the absence of bulky substituents .
  • For 2-bromo-4-methoxy-benzamidine , the ortho bromine may introduce steric hindrance, while the para methoxy group enhances electron donation. This combination likely results in a Δ value closer to 0.07–0.09 Å, similar to substituted derivatives in the table.
Molecular Conformation and Intermolecular Interactions
  • 4-Bromo-N,N'-bis(4-methoxyphenyl)benzamidine adopts an E configuration around the C=N bond, with the N–H group and phenyl substituents positioned trans to each other. This configuration prevents cyclic dimer formation, unlike N,N'-di(p-chlorophenyl)formamidine .
  • Weak N–H⋯N and C–H⋯O interactions stabilize its crystal structure .
Electronic Effects of Substituents
  • Methoxy groups (electron-donating): Enhance resonance in the N–C–N system but may increase Δ if steric effects dominate.
  • The ortho position of bromine in 2-bromo-4-methoxy-benzamidine may disrupt conjugation more significantly than para-substituted analogs.

Biological Activity

2-Bromo-4-methoxy-benzamidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Bromo-4-methoxy-benzamidine can be represented as follows:

C9H10BrN2O\text{C}_9\text{H}_{10}\text{Br}\text{N}_2\text{O}

It features a bromine atom and a methoxy group on the benzene ring, contributing to its unique reactivity and biological properties.

The biological activity of 2-Bromo-4-methoxy-benzamidine is largely attributed to its ability to interact with specific enzymes and proteins. The benzamidine moiety is known to inhibit serine proteases by binding to their active sites. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an enzyme inhibitor, particularly targeting serine proteases.
  • Molecular Interactions: The methoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-Bromo-4-methoxy-benzamidine exhibit notable antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity.

CompoundMIC (μg/ml)Target Organism
Compound A50S. typhi
Compound B250C. albicans

Antiviral Activity

Recent studies have highlighted the potential of benzamide derivatives in antiviral applications. Compounds structurally related to 2-Bromo-4-methoxy-benzamidine have been investigated for their ability to inhibit the hepatitis B virus (HBV). These derivatives promote the formation of empty capsids by interacting with HBV core proteins, thereby disrupting viral replication.

Anticancer Properties

The anticancer potential of benzamidine derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the downregulation of key proteins involved in cell growth and survival.

Case Studies and Research Findings

  • Antiviral Efficacy Against HBV:
    A study focused on the optimization of benzamide derivatives found that certain compounds significantly reduced cytoplasmic HBV DNA levels, suggesting their potential as antiviral agents against chronic hepatitis B infections .
  • Antibacterial Activity:
    Another investigation evaluated the antimicrobial activity of various benzamide derivatives through broth microdilution methods. The results indicated that some derivatives exhibited lower MIC values than standard antibiotics, highlighting their potential as effective antimicrobial agents .
  • Cancer Cell Proliferation Inhibition:
    A study conducted on cancer cell lines revealed that benzamidine derivatives could effectively reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .

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